molecular formula C22H18N4O4S2 B11631060 2-[(1,3-benzodioxol-5-ylmethyl)amino]-3-[(Z)-(3-ethyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one

2-[(1,3-benzodioxol-5-ylmethyl)amino]-3-[(Z)-(3-ethyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one

Cat. No.: B11631060
M. Wt: 466.5 g/mol
InChI Key: BRTZVDAQAOPRJP-YVLHZVERSA-N
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Description

The compound “(5Z)-5-[(2-{[(2H-1,3-BENZODIOXOL-5-YL)METHYL]AMINO}-4-OXO-4H-PYRIDO[1,2-A]PYRIMIDIN-3-YL)METHYLIDENE]-3-ETHYL-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE” is a complex organic molecule that features multiple functional groups, including a benzodioxole, pyridopyrimidine, and thiazolidinone moiety. Compounds of this nature are often studied for their potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of such a complex molecule typically involves multiple steps, including the formation of the core structures and subsequent functionalization. Common synthetic routes may include:

    Formation of the Benzodioxole Moiety: This can be achieved through the cyclization of catechol derivatives with formaldehyde.

    Construction of the Pyridopyrimidine Core: This often involves the condensation of pyridine derivatives with urea or thiourea under acidic or basic conditions.

    Formation of the Thiazolidinone Ring: This can be synthesized by the reaction of α-haloketones with thiourea.

Industrial Production Methods

Industrial production of such compounds may involve optimization of the synthetic routes to improve yield and reduce costs. This can include the use of continuous flow reactors, microwave-assisted synthesis, and other advanced techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur-containing thiazolidinone ring.

    Reduction: Reduction reactions can occur at the pyridopyrimidine core, potentially leading to the formation of dihydropyridopyrimidine derivatives.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the molecule, allowing for further functionalization.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, nucleophiles such as amines or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce dihydro derivatives.

Scientific Research Applications

Chemistry

The compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

In biological research, such compounds are often studied for their potential as enzyme inhibitors, receptor agonists or antagonists, and other bioactive agents.

Medicine

Medicinal chemistry applications may include the development of new drugs for the treatment of various diseases, such as cancer, infectious diseases, and neurological disorders.

Industry

In industrial applications, the compound may be used in the development of new materials, catalysts, and other functional products.

Mechanism of Action

The mechanism of action of the compound depends on its specific interactions with biological targets. This may involve binding to enzymes, receptors, or other proteins, leading to modulation of their activity. The molecular targets and pathways involved can be elucidated through biochemical assays, molecular modeling, and other techniques.

Comparison with Similar Compounds

Similar Compounds

  • **(5Z)-5-[(2-{[(2H-1,3-BENZODIOXOL-5-YL)METHYL]AMINO}-4-OXO-4H-PYRIDO[1,2-A]PYRIMIDIN-3-YL)METHYLIDENE]-3-ETHYL-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE
  • **(5Z)-5-[(2-{[(2H-1,3-BENZODIOXOL-5-YL)METHYL]AMINO}-4-OXO-4H-PYRIDO[1,2-A]PYRIMIDIN-3-YL)METHYLIDENE]-3-ETHYL-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE

Uniqueness

The uniqueness of the compound lies in its specific combination of functional groups and structural motifs, which may confer unique biological activities and chemical reactivity compared to other similar compounds.

Properties

Molecular Formula

C22H18N4O4S2

Molecular Weight

466.5 g/mol

IUPAC Name

(5Z)-5-[[2-(1,3-benzodioxol-5-ylmethylamino)-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]-3-ethyl-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C22H18N4O4S2/c1-2-25-21(28)17(32-22(25)31)10-14-19(24-18-5-3-4-8-26(18)20(14)27)23-11-13-6-7-15-16(9-13)30-12-29-15/h3-10,23H,2,11-12H2,1H3/b17-10-

InChI Key

BRTZVDAQAOPRJP-YVLHZVERSA-N

Isomeric SMILES

CCN1C(=O)/C(=C/C2=C(N=C3C=CC=CN3C2=O)NCC4=CC5=C(C=C4)OCO5)/SC1=S

Canonical SMILES

CCN1C(=O)C(=CC2=C(N=C3C=CC=CN3C2=O)NCC4=CC5=C(C=C4)OCO5)SC1=S

Origin of Product

United States

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